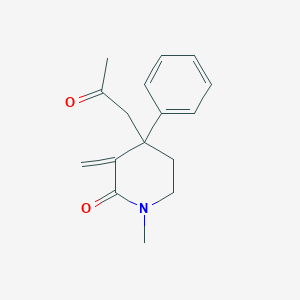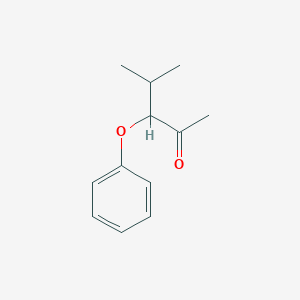![molecular formula C17H14N2O2 B14586920 2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde is an organic compound characterized by the presence of both aldehyde and imine functional groups. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde typically involves the condensation of 2-formylphenylhydrazine with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: 2-[[(E)-3-(2-carboxyphenyl)iminoprop-1-enyl]amino]benzoic acid
Reduction: 2-[[(E)-3-(2-aminophenyl)iminoprop-1-enyl]amino]benzylamine
Substitution: Various substituted derivatives depending on the substituent introduced
Applications De Recherche Scientifique
2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The aldehyde group can also participate in reactions with amines and thiols, leading to the formation of Schiff bases and other derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzoic acid
- 2-[[(E)-3-(2-aminophenyl)iminoprop-1-enyl]amino]benzylamine
- 2-[[(E)-3-(2-hydroxyphenyl)iminoprop-1-enyl]amino]benzaldehyde
Uniqueness
2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde is unique due to the presence of both aldehyde and imine functional groups, which allow it to participate in a wide range of chemical reactions. Its structure also provides the potential for diverse biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H14N2O2 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde |
InChI |
InChI=1S/C17H14N2O2/c20-12-14-6-1-3-8-16(14)18-10-5-11-19-17-9-4-2-7-15(17)13-21/h1-13,18H/b10-5+,19-11? |
Clé InChI |
AUQZMYODQWQJJX-ACIQIMFZSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C=O)N/C=C/C=NC2=CC=CC=C2C=O |
SMILES canonique |
C1=CC=C(C(=C1)C=O)NC=CC=NC2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


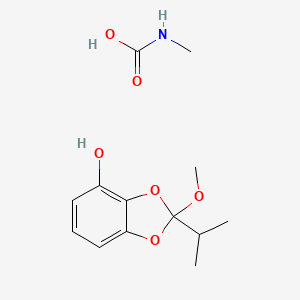
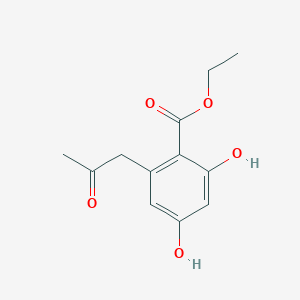
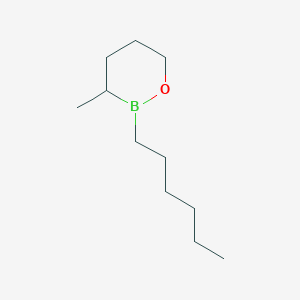

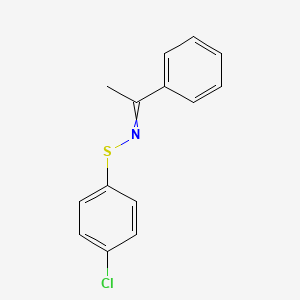
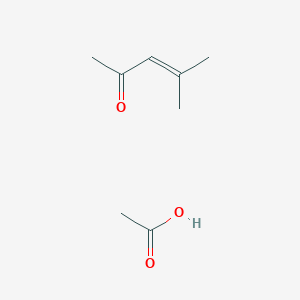
![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
![Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate](/img/structure/B14586913.png)
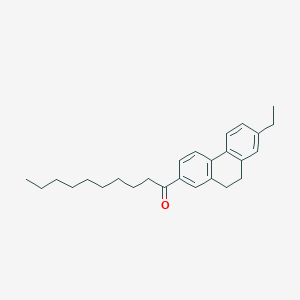
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)

